molecular formula C5H3BrO2S B1280017 2-Bromo-3-thiophenecarboxylic acid CAS No. 24287-95-4

2-Bromo-3-thiophenecarboxylic acid

Cat. No. B1280017
CAS RN: 24287-95-4
M. Wt: 207.05 g/mol
InChI Key: RVSXMPCELBYUSF-UHFFFAOYSA-N
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Description

2-Bromo-3-thiophenecarboxylic acid is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The bromine and carboxylic acid functional groups attached to the thiophene ring make it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 2-Bromo-3-thiophenecarboxylic acid and its derivatives can be achieved through several methods. One approach involves the bromination of thiophene to produce 2-bromothiophene, which can then undergo further reactions such as the Grignard reaction, followed by treatment with triethyl orthoformate and hydrolysis to yield 2-thiophenecarboxaldehyde. Subsequent oxidation with H2O2 leads to the formation of 2-thiophenecarboxylic acid, which is an environmentally friendly synthesis with an overall yield of 74% .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives, including those similar to 2-Bromo-3-thiophenecarboxylic acid, have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the conformational preferences and electronic transitions of the molecules, which are important for their reactivity and properties. The rotation barriers of substituent groups on the thiophene ring are found to be low, allowing for significant flexibility in the molecular structure .

Chemical Reactions Analysis

2-Bromo-3-thiophenecarboxylic acid can participate in various chemical reactions due to its reactive bromine and carboxylic acid groups. For instance, the sodium salt of bromothiophenecarboxylic acids can react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These products can then undergo cyclization reactions to form thienopyranones and thienopyridinones . Additionally, bromothiophene derivatives can undergo Suzuki cross-coupling reactions to produce a range of thiophene-based derivatives with potential spasmolytic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-thiophenecarboxylic acid derivatives can be characterized using various spectroscopic and computational techniques. For example, vibrational spectra and DFT simulations can provide insights into the geometric parameters and vibrational frequencies of these compounds. The HOMO and LUMO energies, as well as ionization potentials, can be calculated to understand the electronic properties and stability of the molecules .

Scientific Research Applications

Environmental-Friendly Synthesis

2-Thiophenecarboxylic acid, which can be derived from 2-bromo-3-thiophenecarboxylic acid, has been synthesized using an environmentally friendly method. The process includes bromination, Grignard reaction, and oxidation with hydrogen peroxide, achieving an overall yield of 74% (Guo Hai, 2007).

Catalytic Alkenylation

2-Bromo-3-thiophenecarboxylic acid has been used in rhodium-catalyzed C3-selective alkenylation. This process effectively employs oxidative coupling with alkenes without decarboxylation, highlighting its versatility with various substrates including brominated thiophenecarboxylic acids (T. Iitsuka et al., 2013).

Palladium-Catalyzed Perarylation

The compound is also utilized in palladium-catalyzed perarylation processes. This method involves cleavage of C-H bonds and decarboxylation, yielding tetraarylated products from 3-thiophene- and 3-furancarboxylic acids (Masaya Nakano et al., 2008).

Insecticide Development

In the field of agriculture, 2-bromo-3-thiophenecarboxylic acid derivatives have been developed as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds exhibit targeted insecticidal activities with low mammalian toxicity and are investigated for pest control in food crops and ornamentals (J. W. Hull et al., 2007).

Synthesis of Thiophene Derivatives

Various thiophene derivatives, synthesized using 2-bromo-3-thiophenecarboxylic acid, have shown potential in pharmacological studies. These derivatives demonstrate significant biofilm inhibition and anti-thrombolytic activities, suggesting their potential in medicinal applications (H. Ikram et al., 2015).

Thermochemical Properties

Studies on the thermochemical properties of 2- and 3-thiophenecarboxylic acids provide insights into their stability and energy profiles, which is crucial for their application in various chemical reactions and processes (M. Temprado et al., 2002).

Safety And Hazards

2-Bromo-3-thiophenecarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-Bromo-3-thiophenecarboxylic acid are not available, thiophene derivatives are of interest in various fields including medicinal chemistry, material science, and industrial chemistry . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Furthermore, they exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSXMPCELBYUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488551
Record name 2-Bromothiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-thiophenecarboxylic acid

CAS RN

24287-95-4
Record name 2-Bromo-3-thiophenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothiophene-3-carboxylic acid
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Record name 2-Bromo-3-thiophenecarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-methylthiophene (17.7 g), N-bromosuccinimide (17.7 g), 2,2'-azobis(isobutyronitrile) (0.32 g) and carbon tetrachloride (200 ml) was stirred for 4 hours under reflux. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to give 3-bromomethyl-2-bromothiophene (12.56 g). A suspension of 3-bromomethyl-2-bromothiophene (6.30 g), potassium acetate (9.8 g) in acetone (100 ml) was stirred at room temperature for 3 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-acetoxymethyl-2-bromothiophene (5.8 g). This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-hydroxymethyl-2-bromothiophene (4.6 g). This crude product of 3-hydroxymethyl-2-bromothiophene was dissolved in methylene chloride (100 ml), manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-bromo-3-thiophenecarbaldehyde (3.92 g). The crude product of 2-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.0 g) in water (15 ml) and 30% aqueous hydrogen peroxide (2.5 ml) were added. Further, sodium chlorite (2.7 g) in water (30 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide (2.7 g) and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-bromo-3-thiophenecarboxylic acid (2.89 g) as crystals.
[Compound]
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crude product
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50 mL
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15 mL
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2.7 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S GRONOWITZ, B HOLM - ACTA CHEMICA SCANDINAVICA …, 1976 - actachemscand.org
… At -100 C halogen-metal exchange occurred in the ßposition, giving 2-bromo-3-thienyllithium in at least 84 % yield, characterized as 2-bromo3-thiophenecarboxylic acid. Upon …
Number of citations: 27 actachemscand.org
YW Lee, K Pak, SY Park, NG An, J Lee, JY Kim… - Macromolecular …, 2020 - Springer
… Bromo-3-thiophenecarboxylic acid 2-butyloctyl ester (7) 2-Butyloctan-1-ol (3.7 g, 20 mmol) was added to the mixture of 2-bromo-3-thiophenecarboxylic acid (6) (2.06 g, 10.0 mmol) and …
Number of citations: 5 link.springer.com
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
… ethyllithium of the -iodine was fastest, and upon hydrolysis 2-bromothiophene was obtained and reaction with carbon dioxide gave 84% yield of 2-bromo-3-thiophenecarboxylic acid. …
Number of citations: 87 books.google.com
DR Latshaw - 1966 - search.proquest.com
A large number of substituted bromothiophenes were stud ied polarographically in an attempt to correlate the polaro graphic half-wave potentials with the chemical reaction para meters…
Number of citations: 0 search.proquest.com
SY Jang, I Kim, Y Kim, DH Lim, H Kang… - Macromolecular …, 2022 - Wiley Online Library
… First, 2-bromo-3-thiophenecarboxylic acid was esterified through Steglich esterification to yield 1.Next, 2 was synthesized from 2-butyloctyl ester- …
Number of citations: 3 onlinelibrary.wiley.com
D James - 2014 - core.ac.uk
… The first step was to esterify commercially available 2-bromo -3 thiophenecarboxylic acid (2.40) by refluxing it in neat ethanol using p-TSA as a catalyst overnight. Upon work up …
Number of citations: 3 core.ac.uk
J Casimir - Citeseer
Proazaphosphatranes (Figure 1) are bicyclic, nonionic bases in which the phosphorus atom functions as the site of electron-pair donation. 1 Among the most commonly used nonionic …
Number of citations: 2 citeseerx.ist.psu.edu
PA Williams - 1993 - search.proquest.com
… Before the synthesis of 2-bromo-3-thiophenecarboxylic acid was attempted, it was noted that Parham's metalation technique involved adding the alkyllithium base to the aromatic acid. …
Number of citations: 4 search.proquest.com
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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